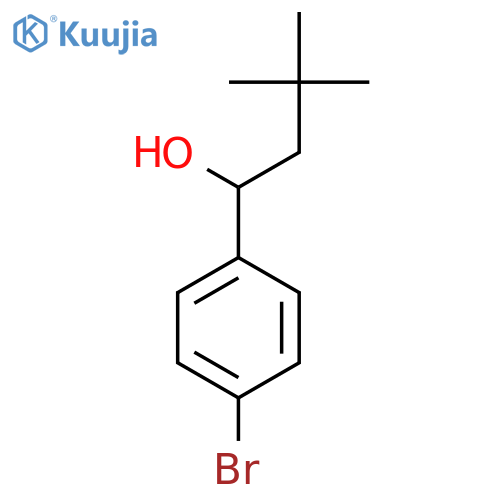Cas no 1250608-12-8 (1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol)

1250608-12-8 structure
商品名:1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol
CAS番号:1250608-12-8
MF:C12H17BrO
メガワット:257.166783094406
MDL:MFCD12786805
CID:4581679
PubChem ID:61100705
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol
- Z2284400198
- 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol
-
- MDL: MFCD12786805
- インチ: 1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3
- InChIKey: VMEIUKZONFDIJY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(CC(C)(C)C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 166
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 20.2
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250169-0.05g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 0.05g |
$76.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-2.5g |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 2.5g |
¥21870.00 | 2024-08-09 | |
| Enamine | EN300-250169-0.25g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
| Enamine | EN300-250169-0.5g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
| Chemenu | CM426314-1g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95%+ | 1g |
$508 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-50mg |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 50mg |
¥2052.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-5g |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 5g |
¥28051.00 | 2024-08-09 | |
| Chemenu | CM426314-500mg |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95%+ | 500mg |
$363 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-500mg |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 500mg |
¥8370.00 | 2024-08-09 | |
| Enamine | EN300-250169-2.5g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 2.5g |
$810.0 | 2025-03-21 |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1250608-12-8 (1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol) 関連製品
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1250608-12-8)1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

清らかである:99%
はかる:1g
価格 ($):425.0